molecular formula C14H14N6O2 B12164694 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12164694
M. Wt: 298.30 g/mol
InChI Key: NPOJDAJTSKLLBJ-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features both an indole and a triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the indole ring, a common structural motif in many bioactive molecules, and the triazole ring, known for its stability and biological activity, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative. This can be achieved by acetylation of 4-aminoindole using acetic anhydride under acidic conditions to yield 4-(acetylamino)-1H-indole. The next step involves the formation of the triazole ring, which can be synthesized via a cyclization reaction of appropriate precursors such as hydrazine derivatives with acyl chlorides or esters.

The final step involves coupling the indole and triazole moieties. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole derivative and the triazole derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 2-[4-(amino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and triazole rings are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on the compound’s potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways and interact with enzymes and receptors is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The triazole ring, known for its stability, can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(amino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 2-[4-(methylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 2-[4-(benzylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Uniqueness

What sets 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide apart from similar compounds is the presence of the acetylamino group, which can influence its biological activity and chemical reactivity. This functional group can enhance the compound’s ability to interact with biological targets, potentially leading to more potent therapeutic effects.

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C14H14N6O2/c1-9(21)17-11-3-2-4-12-10(11)5-6-20(12)7-13(22)18-14-15-8-16-19-14/h2-6,8H,7H2,1H3,(H,17,21)(H2,15,16,18,19,22)

InChI Key

NPOJDAJTSKLLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC=NN3

Origin of Product

United States

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